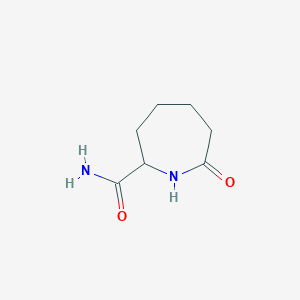

7-Oxoazepane-2-carboxamide

説明

Historical Development and Research Evolution

The research interest in this compound has evolved significantly over the past decades, paralleling the broader development of heterocyclic chemistry and its applications in pharmaceutical research. Early investigations into azepane-based compounds date back to the mid-20th century, but systematic studies of this compound and its derivatives gained momentum in the late 1990s and early 2000s.

Key milestones in the research evolution of this compound and related compounds are presented in Table 2, highlighting the progressive development of knowledge in this field.

Table 2: Key Research Milestones in this compound Studies

A significant milestone in this research trajectory was the work by Núñez-Villanueva et al. in 2011, who reported a stereoselective approach to synthesize 4-amino-3-methyl-2-oxoazepane-4-carboxylate derivatives from ornithine-derived β-lactams. This research demonstrated a novel rearrangement from four- to seven-membered lactam rings, driven by the intramolecular opening of 1-Boc-β-lactam. The mechanism involved a key 7-exotrig ring closure initiated by the NH2 group of the ornithine side chain. The authors confirmed the structure and configuration of these derivatives through X-ray diffraction, providing crucial structural insights into this class of compounds.

The historical development of this compound research has been characterized by an increasing focus on its synthetic accessibility, structural diversity, and potential applications in medicinal chemistry. From initial structural studies to more recent investigations of its derivatives' biological activities, the research evolution reflects a growing recognition of this compound's significance in drug discovery.

Position within Heterocyclic Chemistry Research

This compound occupies a distinct position within the broader field of heterocyclic chemistry research. Azepanes, or seven-membered nitrogen-containing heterocycles, represent an important class of compounds in organic and medicinal chemistry due to their structural diversity and biological relevance.

According to recent reviews, azepane-based compounds demonstrate a wide range of pharmacological properties, and their derivatives possess a high degree of structural diversity, making them valuable scaffolds for the discovery of new therapeutic agents. The development of new, less toxic, low-cost, and highly active azepane-containing analogs has become a focal point in medicinal chemistry research.

A 2024 review highlighted that "azepanes or azepines are structural motifs of many drugs, drug candidates and evaluated lead compounds." The review further noted that "even though compounds having N-heterocyclic 7-membered rings are often found in nature (e.g., alkaloids), the natural compounds of this group are rather rare as approved therapeutics. Thus, recently studied and approved azepane or azepine-congeners predominantly consist of semi-synthetically or synthetically-obtained scaffolds."

This positions this compound within a class of compounds that, while inspired by natural products, are primarily advanced through synthetic chemistry approaches. This synthetic accessibility has enabled extensive structural diversification and optimization for specific biological activities.

The significance of this compound within heterocyclic chemistry is further underscored by its relationship to other important heterocyclic compounds. For instance, it shares structural features with various bioactive lactams and can serve as a building block for more complex heterocyclic systems. Its seven-membered ring structure places it in a unique position among heterocyclic compounds, as this ring size offers distinct conformational properties that differ from both smaller (e.g., pyrrolidine, piperidine) and larger heterocycles.

Table 3 compares this compound with other related heterocyclic compounds, highlighting structural relationships and differences that influence their chemical and biological properties.

Table 3: Comparison of this compound with Related Heterocyclic Compounds

Significance in Medicinal Chemistry

The significance of this compound in medicinal chemistry stems from its structural features and the diverse biological activities exhibited by azepane-based compounds. According to recent studies, azepane derivatives demonstrate a wide spectrum of therapeutic applications, including anti-cancer, anti-tubercular, anti-Alzheimer's disease, and antimicrobial activities, as well as potential as histamine H3 receptor inhibitors, α-glucosidase inhibitors, and anticonvulsant agents.

A 2019 review highlighted that "more than 20 azepane-based drugs have been approved by FDA, and widely used to treat various types of diseases." This underscores the clinical relevance and translational potential of compounds containing the azepane scaffold, including this compound and its derivatives.

The structural versatility of this compound allows for various modifications, particularly through substitution at the nitrogen atom of the carboxamide group. These modifications can significantly alter the compound's physicochemical properties and biological activities, making it a valuable scaffold for structure-activity relationship (SAR) studies and drug design.

Table 4 summarizes selected derivatives of this compound and their reported or potential biological activities, illustrating the medicinal chemistry significance of this compound class.

Table 4: Selected this compound Derivatives and Their Biological Activities

Moreover, this compound derivatives have been investigated for their potential to mimic peptide secondary structures, particularly β-turns. This conformational mimicry can be critically important for designing peptidomimetic drugs that target specific biological receptors or enzymes. Research by Núñez-Villanueva et al. demonstrated through molecular modeling and NMR experiments that certain oxoazepane quaternary amino acids "are able to drive the adoption of β-turn secondary structures when incorporated in model dipeptide derivatives."

Additionally, these compounds can serve as building blocks for combinatorial libraries, enabling the generation of diverse compound collections for drug discovery screening. The benzyl 7-oxoazepane-2-carboxylate derivative, for example, has been noted for its utility in "generating diverse libraries of compounds for drug discovery."

The potential medicinal chemistry applications of this compound can also be understood in the context of related compounds with established biological activities. For instance, tylophorine, a phenanthraindolizidine alkaloid, has demonstrated significant anti-angiogenic effects via inhibition of the VEGFR2 signaling pathway. Although structurally more complex than this compound, the biological activity of tylophorine suggests potential directions for investigating simpler azepane-based compounds.

Current Research Landscape

The current research landscape for this compound is characterized by diverse approaches spanning synthetic methodology, structural characterization, and exploration of biological activities. Recent developments in the field have focused on several key areas.

Synthetic advancements have enabled more efficient and stereoselective preparation of this compound derivatives. For instance, research has demonstrated successful approaches to synthesize these compounds through rearrangement of β-lactams, providing access to enantiomerically pure forms with defined stereochemistry. These synthetic methodologies have expanded the structural diversity accessible within this compound class.

A particularly significant synthetic approach was described by Núñez-Villanueva et al., who reported the stereoselective synthesis of 4-amino-4-carboxyl-3-methyl-2-oxoazepane amino acids through a process involving "the key intramolecular opening of the 1-Boc-β-lactam, initiated by 7-exotrig ring closure from the NH2 of the Orn side chain." This methodology provides access to enantiomerically pure derivatives with well-defined stereochemistry, an important consideration for potential biological applications.

Structural studies, including X-ray crystallography and NMR spectroscopy, have provided detailed insights into the conformational properties of this compound and its derivatives. These studies have revealed important structure-function relationships that inform the rational design of new compounds with enhanced biological activities.

Table 5 summarizes current research approaches and focus areas in this compound studies, providing an overview of the contemporary research landscape.

Table 5: Current Research Approaches in this compound Studies

Biological evaluation of this compound derivatives has uncovered various potential therapeutic applications. Although specific biological activities for the unsubstituted this compound are not extensively documented in the available literature, studies on related azepane compounds have revealed a broad spectrum of activities. As noted in a 2019 review, azepane-based compounds have shown "a variety of pharmacological properties," including "anti-cancer, anti-tubercular, anti-Alzheimer's disease, and antimicrobial agents, as well as, histamine H3 receptor inhibitors, α-glucosidase inhibitors, anticonvulsant drugs and other miscellaneous applications."

More recent research, as documented in a 2024 review, has confirmed that "7-membered N-heterocycles reveal a wide range of biological activities, not only against CNS diseases, but also as e.g. antibacterial, anticancer, antiviral, antiparasitic and against allergy agents." This diverse activity profile underscores the potential of this compound as a scaffold for drug discovery across multiple therapeutic areas.

Molecular modeling and computational studies have also played an increasingly important role in understanding the binding modes and interaction patterns of this compound derivatives with biological targets. For example, molecular docking simulation for tylophorine, a related heterocyclic compound, "indicated that tylophorine could form hydrogen bonds and aromatic interactions within the ATP-binding region of the VEGFR2 kinase unit." Similar computational approaches could be applied to this compound derivatives to predict their interactions with potential biological targets.

As of 2025, the research interest in this compound remains strong, with recent publications and patent filings indicating ongoing investigations into its properties and applications. The compound continues to attract attention from researchers in academia and industry, reflecting its enduring significance in heterocyclic and medicinal chemistry.

Recent database updates for various this compound derivatives in 2025 (as indicated in search results) suggest continued interest in these compounds for both chemical and biological research. These updates typically include refined structural information, computed properties, and other data that facilitate research applications.

Overall, the current research landscape for this compound is dynamic and multidisciplinary, spanning synthetic organic chemistry, structural biology, medicinal chemistry, and computational modeling. This integrated approach reflects the compound's position at the intersection of fundamental heterocyclic chemistry and applied pharmaceutical research.

特性

CAS番号 |

118950-97-3 |

|---|---|

分子式 |

C7H12N2O2 |

分子量 |

156.18 g/mol |

IUPAC名 |

7-oxoazepane-2-carboxamide |

InChI |

InChI=1S/C7H12N2O2/c8-7(11)5-3-1-2-4-6(10)9-5/h5H,1-4H2,(H2,8,11)(H,9,10) |

InChIキー |

OYIAQOXMUAYRAH-UHFFFAOYSA-N |

SMILES |

C1CCC(=O)NC(C1)C(=O)N |

正規SMILES |

C1CCC(=O)NC(C1)C(=O)N |

同義語 |

1H-Azepine-2-carboxamide,hexahydro-7-oxo-(9CI) |

製品の起源 |

United States |

科学的研究の応用

Medicinal Chemistry Applications

1.1 Anticancer Properties

Research indicates that compounds derived from 7-oxoazepane-2-carboxamide exhibit significant anticancer activity. For instance, derivatives have been identified as potent inhibitors of gamma-secretase, an enzyme implicated in Alzheimer's disease and certain cancers. These compounds demonstrated oral bioavailability and metabolic stability, making them suitable candidates for further development in cancer therapeutics .

1.2 Anti-inflammatory Effects

The compound has been linked to anti-inflammatory properties through its role in inhibiting inducible nitric oxide synthase (iNOS). This inhibition is crucial in treating various inflammatory conditions such as sepsis, asthma, and chronic obstructive pulmonary disease (COPD). The therapeutic efficacy of this compound derivatives has been demonstrated in preclinical models, highlighting their potential for clinical application in inflammatory diseases .

Structural Applications in Peptide Chemistry

2.1 β-Turn Induction

this compound plays a vital role in stabilizing peptide structures, particularly β-turns, which are essential for protein folding and function. The azepane ring facilitates the incorporation of structural diversity into peptides, enhancing their biological activity. Studies have shown that this compound effectively induces β-turns in peptide sequences, which is critical for developing peptide-based therapeutics .

2.2 Supramolecular Chemistry

The ability of this compound to form stable supramolecular structures has implications for drug design and delivery systems. Its incorporation into peptide models can lead to the formation of helical structures stabilized by hydrogen bonding networks, which are beneficial for targeted drug delivery and enhanced therapeutic efficacy .

3.1 Antibacterial Properties

Recent investigations have highlighted the antibacterial activity of 8-hydroxyquinoline derivatives that incorporate this compound moieties. These compounds exhibit significant activity against various bacterial strains, suggesting their potential as new antibacterial agents .

Case Studies

化学反応の分析

Nucleophilic Substitution at the Carbonyl

The ketone group at position 7 participates in nucleophilic additions. For example:

-

Grignard Reagents :

Reacts with RMgX to form tertiary alcohols:The reaction proceeds via tetrahedral intermediate formation, analogous to chymotrypsin’s catalytic mechanism .

-

Reduction :

Catalytic hydrogenation (H₂/Pd) converts the ketone to a secondary alcohol:

Ring-Opening and Functionalization

The azepane ring’s strain influences reactivity:

-

Acid-Catalyzed Ring Contraction :

Under strong acidic conditions (H₂SO₄), the seven-membered ring may contract to a six-membered lactam via intramolecular cyclization. -

N-Alkylation :

Reacts with alkyl halides (e.g., CH₃I) in basic media to form quaternary ammonium derivatives:This mirrors modifications seen in related azepane pharmaceuticals .

Enzyme Interactions

While direct studies are sparse, the carboxamide group may interact with proteases via hydrogen bonding, similar to chymotrypsin’s substrate recognition . Potential inhibition mechanisms include:

-

Competitive binding to the enzyme’s active site.

-

Stabilization of tetrahedral intermediates through oxyanion holes .

Stability and Degradation Pathways

-

Thermal Decomposition :

At >200°C, decarboxylation and ring fragmentation occur, producing CO₂ and smaller amines. -

Photodegradation :

UV exposure induces radical formation at the carbonyl group, leading to cross-linked byproducts.

類似化合物との比較

The following comparison focuses on structurally related azepane derivatives, highlighting key differences in functional groups, physicochemical properties, and applications.

Table 1: Structural and Functional Group Comparison

| Compound Name | Molecular Formula | Functional Groups | Key Structural Features |

|---|---|---|---|

| 7-Oxoazepane-2-carboxamide | C₇H₁₂N₂O₂ | 7-ketone, 2-carboxamide | Azepane ring with amide substituent |

| 7-Oxoazepane-2-carboxylic acid | C₇H₁₁NO₃ | 7-ketone, 2-carboxylic acid | Azepane ring with carboxylic acid |

| Ethyl 7-oxoazepane-2-carboxylate | C₉H₁₅NO₃ | 7-ketone, 2-ethyl ester | Azepane ring with ester substituent |

| N-(2-Oxoazepan-3-yl)cyclohexanecarboxamide | C₁₃H₂₂N₂O₂ | 2-ketone, cyclohexanecarboxamide | Azepane fused with cyclohexane moiety |

Sources :

Key Differences and Implications

Functional Group Reactivity: The carboxamide group in this compound is less acidic than the carboxylic acid in its analog (pKa ~17 vs. ~4.5 for carboxylic acids) . The ethyl ester in ethyl 7-oxoazepane-2-carboxylate is hydrolytically labile, making it a prodrug candidate, whereas the carboxamide is metabolically stable .

Hydrogen-Bonding and Crystallography: Carboxamides typically form stronger intermolecular hydrogen bonds (N–H⋯O) compared to esters or carboxylic acids. For example, N-(2-oxoazepan-3-yl)cyclohexanecarboxamide forms dimeric structures via N–H⋯O bonds, a feature critical for crystal packing . In contrast, ethyl 7-oxoazepane-2-carboxylate lacks such hydrogen-bond donors, relying on weaker van der Waals interactions .

Biological and Pharmaceutical Relevance :

- Carboxamide derivatives are common in drug design due to their stability and ability to mimic peptide bonds. For instance, 3,5-diphenyl-1,4-diazepane-2-carboxylates exhibit antimicrobial activity , suggesting this compound could be explored for similar applications.

- The carboxylic acid analog (7-oxoazepane-2-carboxylic acid) may serve as a synthetic intermediate for further derivatization, given its reactive carboxyl group .

Table 2: Predicted Collision Cross-Section (CCS) Data

| Compound | Charge State | m/z | CCS (Ų) |

|---|---|---|---|

| 7-Oxoazepane-2-carboxylic acid | [M+H]+ | 174.08 | 140.2 |

| Ethyl 7-oxoazepane-2-carboxylate | [M+Na]+ | 238.11 | 162.5 |

| N-(2-Oxoazepan-3-yl)cyclohexanecarboxamide | [M+H]+ | 263.18 | 185.7 |

Notes: CCS data for this compound is unavailable in the provided evidence. Predictions for analogs suggest that its larger molecular volume (due to the carboxamide group) would increase CCS compared to the carboxylic acid .

Q & A

Q. How should ethical considerations in this compound research be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。